![molecular formula C10H7N B12583154 Azireno[1,2-a]quinoline CAS No. 408530-18-7](/img/structure/B12583154.png)
Azireno[1,2-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azireno[1,2-a]quinoline is a heterocyclic compound that features a fused ring system combining an aziridine ring with a quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azireno[1,2-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzylamine with epichlorohydrin, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Azireno[1,2-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted this compound derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation products include quinoline derivatives.
- Reduction products are amine derivatives.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Azireno[1,2-a]quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound derivatives are used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of azireno[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparación Con Compuestos Similares
Quinoline: A parent compound with a simpler structure, widely used in medicinal chemistry.
Aziridine: A three-membered ring compound with similar reactivity but lacking the quinoline moiety.
Isoquinoline: A structural isomer of quinoline with distinct chemical properties.
Uniqueness: Azireno[1,2-a]quinoline’s unique structure, combining an aziridine ring with a quinoline moiety, imparts distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
408530-18-7 |
|---|---|
Fórmula molecular |
C10H7N |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
azirino[1,2-a]quinoline |
InChI |
InChI=1S/C10H7N/c1-2-4-10-8(3-1)5-6-9-7-11(9)10/h1-7H |
Clave InChI |
IAURZAIVYWPVOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CN32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)
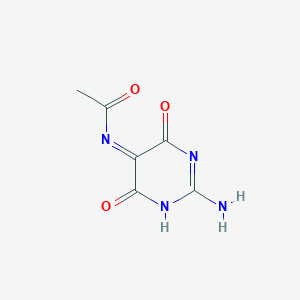
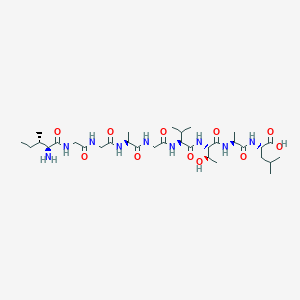
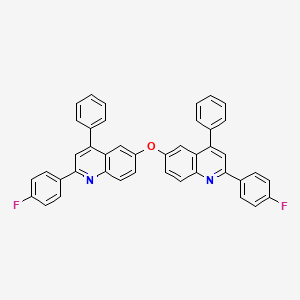
![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
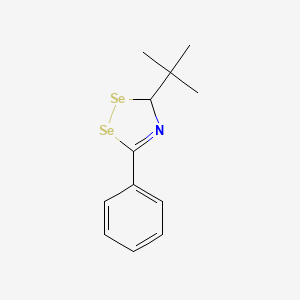
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
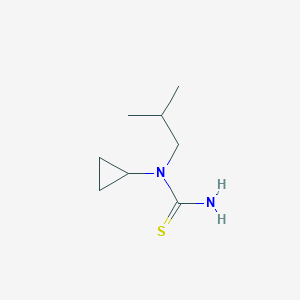
![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)
![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)

![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)
